3-Isopropylquinoxalin-2(1h)-one
Description
3-Isopropylquinoxalin-2(1H)-one (CAS: 15054-64-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O and a molar mass of 188.23 g/mol . It belongs to the quinoxalinone family, characterized by a bicyclic structure comprising a benzene ring fused to a diketopiperazine-like ring. The compound features an isopropyl group at the C3 position, which significantly influences its physicochemical properties. Key attributes include:
This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modulation of biological activity and material properties.
Properties
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylquinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone. One common method is the reaction of 3-isopropyl-o-phenylenediamine with glyoxal under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-isopropylquinoxalin-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Isopropylquinoxalin-2-ol.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3-Isopropylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between 3-isopropylquinoxalin-2(1H)-one and analogous compounds:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The isopropyl group in this compound contributes to higher lipophilicity compared to the methyl group in 3-methyl-1H-quinoxalin-2-one. This may improve membrane permeability but reduce aqueous solubility . The trifluoromethyl group in the C6-substituted derivative () enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .
Polarity and Solubility: Hydrophilic substituents, such as the 3-hydroxypropyl group in , increase polarity and water solubility, contrasting with the hydrophobic isopropyl group .
Synthetic Accessibility: 3-Methyl-1H-quinoxalin-2-one () is synthesized via a one-step condensation of 1,2-phenylenediamine with methyl 2-oxopropanoate (98% yield) . In contrast, bulkier substituents like isopropyl may require multi-step syntheses or specialized reagents.
The amino group in 6-amino-3-methylquinoxalin-2(1H)-one () offers a site for further functionalization, a feature absent in the target compound .
Biological Activity
3-Isopropylquinoxalin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibitory properties, supported by data tables and relevant case studies.
1. Anticancer Activity
Quinoxaline derivatives, including this compound, have shown promising anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
1.1 Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : A study evaluated several quinoxaline derivatives for their anticancer activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. Notably, this compound demonstrated an IC50 value of 0.126 µM against HeLa cells, which is comparable to the reference drug doxorubicin .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization and interference with topoisomerase II-DNA interactions, which are critical for cancer cell proliferation .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| HeLa | 0.126 | Doxorubicin | 0.15 |
| SMMC-7721 | 0.071 | Doxorubicin | 0.12 |
| K562 | 0.164 | Doxorubicin | 0.20 |
2. Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens.
2.1 Research Insights
- A study indicated that quinoxaline derivatives possess antibacterial properties through mechanisms that disrupt bacterial cell wall synthesis and inhibit metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory activity, particularly against cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA).
3.1 Inhibition Studies
- The IC50 values for various quinoxaline derivatives were calculated against COX-2, with this compound showing promising results in reducing inflammation-related pathways .
| Enzyme | IC50 (µg/mL) | Standard Drug | Standard IC50 (µg/mL) |
|---|---|---|---|
| COX-2 | 96.19 ± 5.39 | Diclofenac | 0.53 |
| LDHA | 99.02 ± 5.09 | - | - |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure, which allows for interactions with biological targets.
4.1 Key Structural Features
- The presence of the isopropyl group enhances the compound's lipophilicity, improving its ability to permeate cellular membranes and interact with intracellular targets.
- Substituents on the quinoxaline ring significantly influence the potency of the compound; electron-donating groups enhance activity while electron-withdrawing groups decrease it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
